molecular formula C25H20N2O6 B2591733 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid CAS No. 2171799-28-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid

Cat. No.: B2591733
CAS No.: 2171799-28-1
M. Wt: 444.443
InChI Key: RDGLKIGUOPXQAY-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid (hereafter referred to as Compound A) is an Fmoc-protected amino acid derivative. Its structure comprises:

  • Fmoc group: A 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) protecting group attached to the α-amino group.
  • Benzoxazolone moiety: A 2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl substituent at the β-position of the propanoic acid backbone.

Applications Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c28-23(29)21(12-14-9-10-22-20(11-14)26-25(31)33-22)27-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGLKIGUOPXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid , often referred to as Fmoc-amino acid derivative, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorenylmethoxycarbonyl Group : The fluorenyl group serves as a protective group in peptide synthesis.
  • Coupling Reaction : The amino acid moiety is introduced via amide coupling reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Biological Activity

The biological activity of this compound is primarily linked to its structural components, which influence its interactions with various biological targets.

The compound interacts with specific molecular targets such as enzymes and receptors. The fluorenyl group may enhance binding to hydrophobic pockets in proteins, while the benzoxazole moiety can facilitate interactions through hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro assays have indicated potential cytotoxic effects against cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .
  • Cellular Assays : Cellular assays utilizing this compound have been conducted to assess its impact on cell signaling pathways. Results suggest that it may influence pathways related to cell survival and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of InhA enzyme
CytotoxicityInduced apoptosis in cancer cells
Cellular SignalingModulation of survival pathways

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A belongs to a broader class of Fmoc-protected amino acids. Below is a comparative analysis of its structural analogs based on substituent diversity, molecular properties, and applications.

Table 1: Structural Comparison of Fmoc-Protected Amino Acids
Compound Name Substituent at β-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Compound A 2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl C₂₅H₂₀N₂O₆ 444.44 Benzoxazolone enhances rigidity and potential H-bonding
3-(2-Fluorophenyl) analog 2-Fluorophenyl C₂₃H₁₈FNO₄ 391.39 Halogenation improves metabolic stability; used in peptide libraries
3-(2-Chloro-4-fluorophenyl) analog 2-Chloro-4-fluorophenyl C₂₃H₁₇ClFNO₄ 425.84 Dual halogenation for enhanced lipophilicity and receptor binding
3-(3,5-Difluorophenyl) analog 3,5-Difluorophenyl C₂₃H₁₇F₂NO₄ 409.38 Symmetric fluorine substitution for improved pharmacokinetics
3-(Morpholin-4-yl) analog Morpholin-4-yl C₂₂H₂₄N₂O₅ 396.45 Polar substituent for solubility modulation; used in CNS-targeting peptides
3-(Trifluoromethyl) analog 3-Trifluoromethylphenyl C₂₄H₁₈F₃NO₄ 441.40 Electron-withdrawing group for electronic effects in catalysis

Physicochemical Properties

  • Solubility : The benzoxazolone group in Compound A introduces polarity due to its heterocyclic oxygen and nitrogen atoms, likely increasing aqueous solubility compared to purely aromatic substituents (e.g., phenyl or biphenyl analogs) .
  • Stability : Benzoxazolone’s conjugated system may enhance UV stability, contrasting with halogenated analogs (e.g., 2-chlorophenyl derivatives), which are prone to dehalogenation under harsh conditions .
  • Stereochemistry : Enantiomers of similar compounds (e.g., (S)- and (R)-2-allylindole derivatives) exhibit divergent biological activities, highlighting the importance of chirality in Compound A ’s applications .

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